

# A Comprehensive Technical Guide to the Chemical Properties of meta-Fluoxetine Hydrochloride

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## Compound of Interest

Compound Name: meta-Fluoxetine hydrochloride

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## Abstract

This technical guide provides a detailed overview of the known chemical and pharmacological properties of **meta-fluoxetine hydrochloride**, a positional isomer of the widely recognized antidepressant, fluoxetine. As an impurity often found in fluoxetine preparations, a thorough understanding of its distinct characteristics is crucial for quality control, drug development, and pharmacological research. This document collates available data on its physicochemical properties, pharmacological activity, and analytical methodologies, presenting them in a structured format for ease of reference and comparison. While comprehensive data for some specific properties of the meta-isomer remain elusive in publicly accessible literature, this guide consolidates the current state of knowledge to support ongoing research and development efforts.

## Core Chemical Properties

**meta-Fluoxetine hydrochloride**, systematically named N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine hydrochloride, is a derivative of fluoxetine with the trifluoromethyl group positioned on the meta-position of the phenoxy ring. This structural alteration influences its chemical and pharmacological properties.

Table 1: Physicochemical Properties of **meta-Fluoxetine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>18</sub> F <sub>3</sub> NO • HCl	[1][2][3]
Molecular Weight	345.8 g/mol	[1][2][3]
CAS Number	79088-29-2	[2][3]
Appearance	Crystalline solid	[1][2]
UV/Vis (λ <sub>max</sub> )	277 nm	[1][2]
Solubility	DMF: ~16 mg/mL DMSO: ~12.5 mg/mL Ethanol: ~12.5 mg/mL LPBS (pH 7.2): ~0.2 mg/mL	[1][2]
Storage Temperature	-20°C	[1]
Stability	≥ 4 years at -20°C	[1]

Note: Data for melting point, boiling point, pKa, and logP for **meta-fluoxetine hydrochloride** are not readily available in the surveyed literature. For comparative purposes, the melting point of the more common para-isomer, fluoxetine hydrochloride, is reported to be between 158-159°C.

## Pharmacological Profile

The primary mechanism of action for fluoxetine and its isomers is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. Pharmacological studies have demonstrated that the position of the trifluoromethyl group significantly impacts the inhibitory potency at SERT.

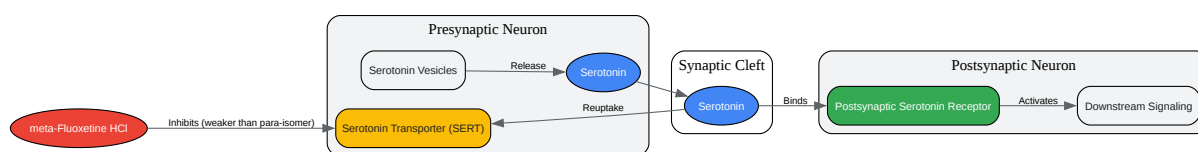
Table 2: Comparative Pharmacology of Fluoxetine Isomers

Compound	Target	K <sub>i</sub> (nM)	Species/Tissue	Reference(s)
meta-Fluoxetine	SERT	166	Rat brain synaptosomes	[2]
para-Fluoxetine (Fluoxetine)	SERT	17	Rat brain synaptosomes	[2]

As indicated in Table 2, meta-fluoxetine is a significantly weaker inhibitor of the serotonin transporter compared to its para-isomer, fluoxetine.[2] This highlights the critical role of the trifluoromethyl group's position in the molecule's interaction with its biological target.

## Signaling Pathway

The primary signaling pathway affected by **meta-fluoxetine hydrochloride** is the serotonergic system, through its interaction with the serotonin transporter (SERT). By inhibiting SERT, the reuptake of serotonin from the synaptic cleft is reduced, leading to prolonged signaling at postsynaptic serotonin receptors. Due to its lower potency, the downstream effects of meta-fluoxetine are expected to be less pronounced than those of fluoxetine at equivalent concentrations.



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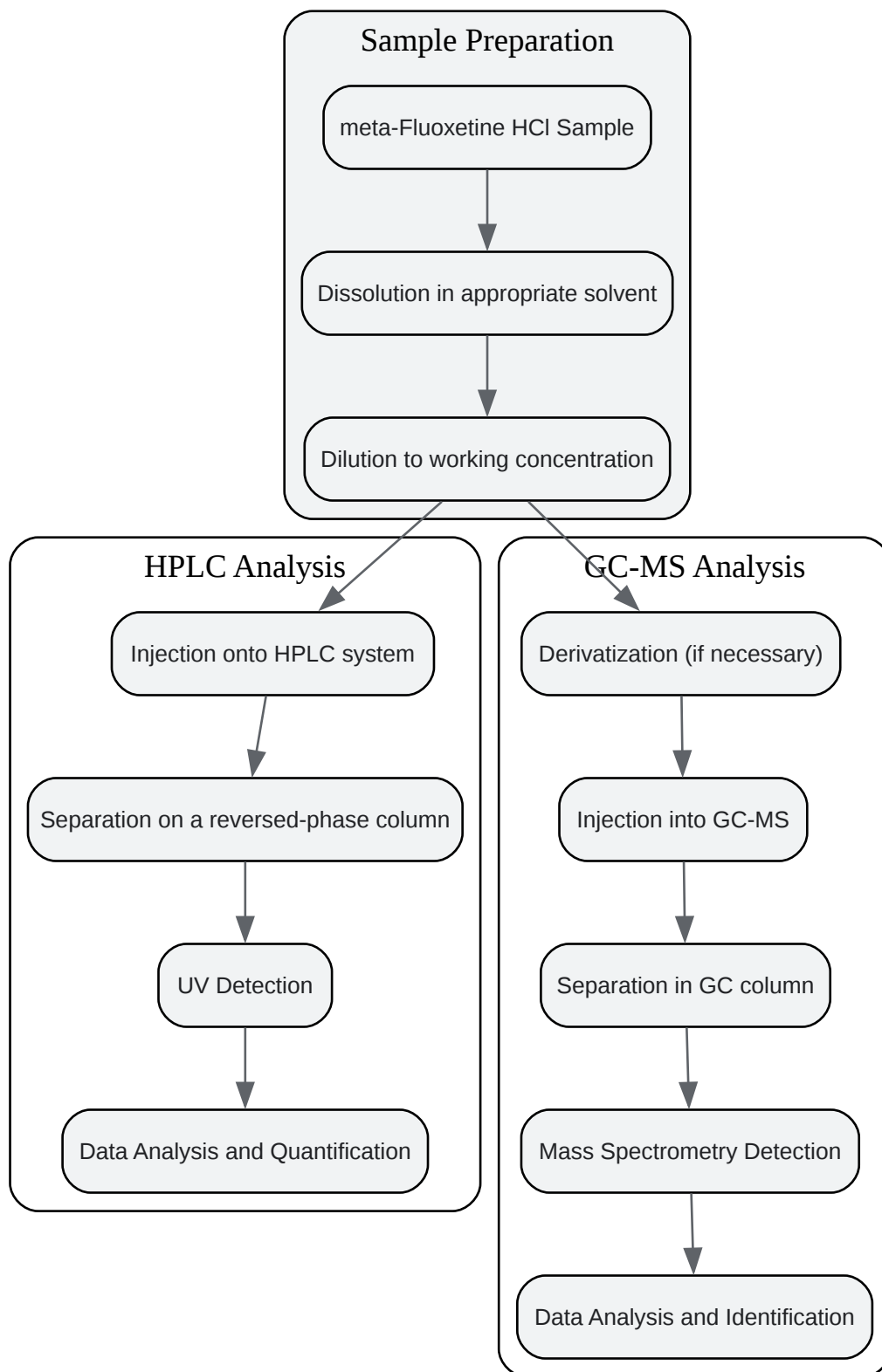
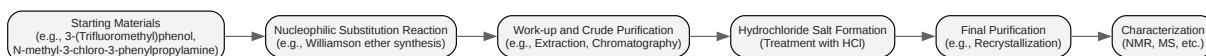
**Figure 1:** Mechanism of Action of **meta-Fluoxetine Hydrochloride**.

## Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of **meta-fluoxetine hydrochloride** are not extensively documented in publicly available literature. However, general methodologies for the synthesis of fluoxetine analogues and the analysis of fluoxetine and its impurities can be adapted.

## Synthesis

The synthesis of fluoxetine isomers typically involves a multi-step process. A general synthetic route can be conceptualized based on known methods for preparing fluoxetine. The key step would be the introduction of the 3-(trifluoromethyl)phenoxy group.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)